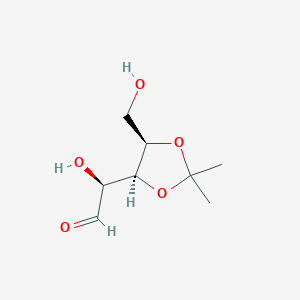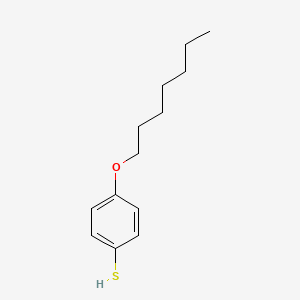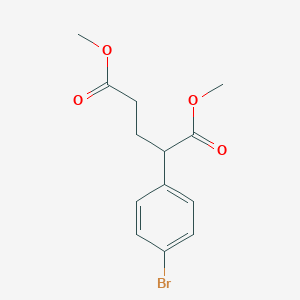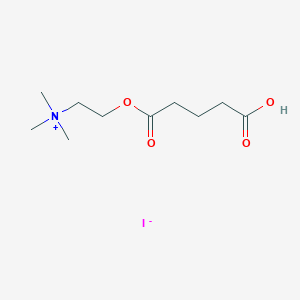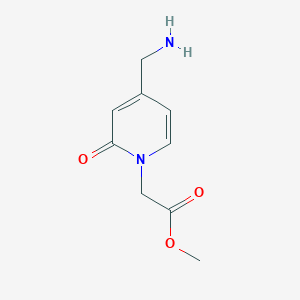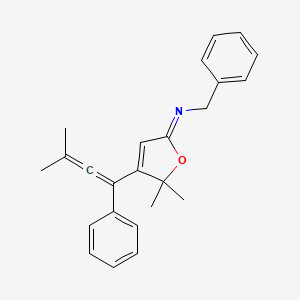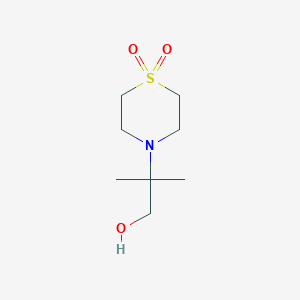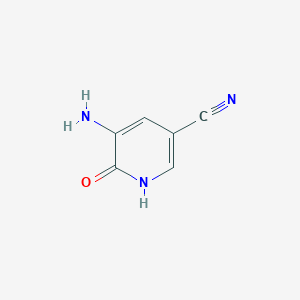
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative with the molecular formula C12H13NO3. This compound is known for its applications in asymmetric synthesis and as a chiral auxiliary in various organic reactions. Its unique structure, featuring both an oxazolidinone ring and an acetyl group, makes it a valuable tool in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone typically involves the cyclization of N-acylated amino alcohols. One common method is the reaction of N-acetyl-L-phenylalanine with ethyl chloroformate, followed by cyclization with a base such as sodium hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-4-methyl-5-phenyl-2-oxazolidinone derivatives, while reduction can produce amino alcohols.
Applications De Recherche Scientifique
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Its role in the synthesis of chiral drugs makes it valuable in medicinal chemistry.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary. By forming diastereomeric complexes with substrates, it induces stereoselectivity in various reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of chiral centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-(4R,5S)-4-methyl5-phenyl-2-oxazolidinone: A diastereomer with different stereochemistry.
N-Acetylglucosamine: A related compound with different functional groups and applications.
N-Acetylneuraminic acid: Another N-acetyl derivative with distinct biological roles.
Uniqueness
N-Acetyl-(4S,5R)-4-methyl5-phenyl-2-oxazolidinone is unique due to its specific stereochemistry and its effectiveness as a chiral auxiliary. Its ability to induce high levels of enantioselectivity in various reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
192822-87-0 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(4S,5R)-3-acetyl-4-methyl-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-8-11(10-6-4-3-5-7-10)16-12(15)13(8)9(2)14/h3-8,11H,1-2H3/t8-,11-/m0/s1 |
Clé InChI |
GCCVRCZMVYRDCO-KWQFWETISA-N |
SMILES isomérique |
C[C@H]1[C@H](OC(=O)N1C(=O)C)C2=CC=CC=C2 |
SMILES canonique |
CC1C(OC(=O)N1C(=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


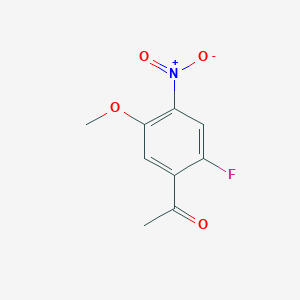
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
